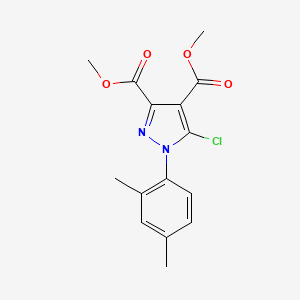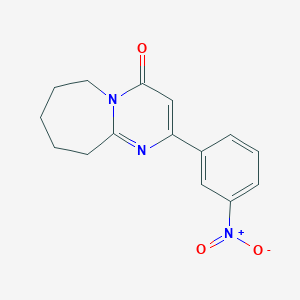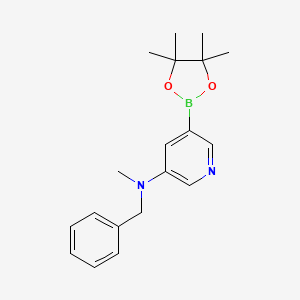![molecular formula C13H14O2 B12048202 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one is a complex organic compound with a unique tricyclic structure.
準備方法
The synthesis of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves multiple steps. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tricyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, often using reagents like sodium hydride or lithium diisopropylamide
科学的研究の応用
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one can be compared with other tricyclic compounds such as:
Tricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one: Similar in structure but lacks the hydroxyl group, which can significantly alter its chemical properties and reactivity
5,6,7,8,9,10-Hexahydro-6,9-methanobenzo[8]annulen-11-one: Another tricyclic compound with different functional groups, leading to distinct applications and reactivity
The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical reactions and potential biological activity.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(1S,10R)-5-hydroxytricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one |
InChI |
InChI=1S/C13H14O2/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10,14H,1-2,5-6H2/t9-,10+/m1/s1 |
InChIキー |
JZHXIHHXODNANH-ZJUUUORDSA-N |
異性体SMILES |
C1C[C@H]2CC3=C(C[C@@H]1C2=O)C=CC(=C3)O |
正規SMILES |
C1CC2CC3=C(CC1C2=O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate](/img/structure/B12048123.png)

![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)
![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
![7-Benzyl-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048137.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)



![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)



